3-(2-bromophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a bromophenyl group, a hydroxy-methyl-thio propyl chain, and a propanamide backbone. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide typically involves multi-step organic reactions. One possible route could involve:
Bromination: Starting with a phenyl compound, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: The bromophenyl intermediate can then undergo amidation with an appropriate amine derivative to form the amide bond.
Thioether Formation:
Hydroxylation: The hydroxy group can be introduced via oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent reaction control to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The bromophenyl group can undergo reduction to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide, thiols, or Grignard reagents.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for drug development targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biological Studies: To study its effects on biological systems and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like bromophenyl and hydroxy-methyl-thio propyl chains can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide
- 3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide
Uniqueness
The uniqueness of 3-(2-bromophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide lies in its specific functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atom, for instance, can participate in unique halogen bonding interactions, potentially enhancing its binding affinity to biological targets.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2S/c1-14(18,10-19-2)9-16-13(17)8-7-11-5-3-4-6-12(11)15/h3-6,18H,7-10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJWFRFGIPICBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1Br)(CSC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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